CopperPyrithione

Descripción general

Descripción

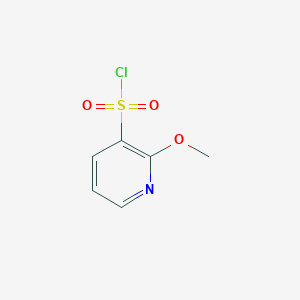

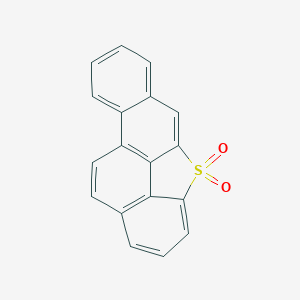

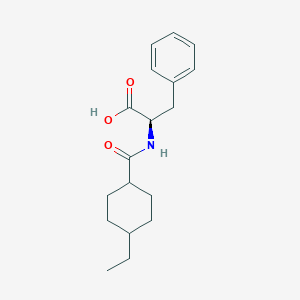

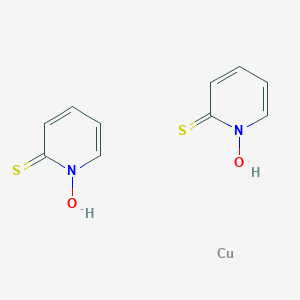

Copper Pyrithione, also known as Copper Omadine, is a coordination complex consisting of pyrithione ligands chelated to copper (2+) ions via oxygen and sulfur centers . It is primarily used as an algaecide, bactericide, and fungicide . It is effective against soft fouling aquatic organisms, including marine algae and diatoms . It also inhibits slime-forming bacteria from forming biofilms on protected surfaces .

Synthesis Analysis

Copper Pyrithione can be synthesized from zinc pyrithione and a copper compound in the presence of a polymer matrix . The resulting particles of Copper Pyrithione are flat acicular needle-shaped . A series of PEG-substituted pyrithione copper (II) complexes with significantly increased aqueous solubility have also been reported .Molecular Structure Analysis

The molecular formula of Copper Pyrithione is C10H8CuN2O2S2 . Its average mass is 315.859 Da and its monoisotopic mass is 314.932312 Da .Chemical Reactions Analysis

Copper Pyrithione has been used as a catalyst for the oxidation of secondary and primary benzyl alcohols to furnish corresponding carbonyl compounds in high yields of up to 98% . This type of reactions can be carried out in mild conditions, using molecular oxygen or air as the oxidant .Physical And Chemical Properties Analysis

Copper Pyrithione is a substance with a molecular weight of 315.86 g/mol . Its molecular formula is C10H8N2O2S2 .Aplicaciones Científicas De Investigación

Antifouling Applications

Copper Pyrithione: is widely used as an antifouling agent in marine paints . It prevents the growth of marine organisms such as barnacles, algae, and mussels on ship hulls, which can otherwise lead to increased fuel consumption and reduced speed. The compound’s efficacy in inhibiting microbial growth makes it a valuable component in maintaining the performance and longevity of marine vessels.

Biocidal Properties in Agriculture

In agriculture, Copper Pyrithione serves as a fungicide to protect crops from fungal diseases . It is effective against a range of pathogens, contributing to higher yields and improved crop quality. Its use in crop protection products helps combat diseases like mildews and leaf spots.

Medical Research

Copper Pyrithione: exhibits cytotoxic properties that are being explored for potential medical applications . Research has shown its effectiveness against cancer cells and bacterial cells, which opens up possibilities for its use in developing new cancer therapies and antibacterial treatments.

Material Science

In material science, Copper Pyrithione is utilized for its antimicrobial properties in consumer products like paints and adhesives . It is also being studied for its role in organic synthesis reactions, including the synthesis of organic sulfur compounds, which are important in various industrial processes .

Environmental Impact Studies

The environmental impact of Copper Pyrithione is a significant area of research, particularly its effects on aquatic ecosystems . Studies focus on its bioaccumulation and toxicity to aquatic life, which is crucial for developing regulations concerning its use and release into the environment.

Industrial Applications

Copper Pyrithione: is used in various industrial applications due to its antimicrobial properties. It acts as an antifungal and antibacterial agent in products like shampoos, paints, and also serves as a fungicide in agriculture . Its effectiveness, however, must be balanced with proper use to avoid potential toxicity.

Mecanismo De Acción

Target of Action

Copper Pyrithione (CuPT) is known to target a variety of organisms, including bacteria, fungi, and algae . It has also been found to have significant biological activity against cancer cells . In the context of its use as an antifouling agent, the primary targets are marine organisms that contribute to biofouling, such as marine algae and slime-forming bacteria .

Mode of Action

CuPT acts on microbial membranes to eliminate certain ion gradients that are used by bacteria to store energy and by fungi as the source of energy for nutrient transport . It has been found that pyrithione, the active portion of CuPT, eliminates fungal membrane charge gradients and inhibits the membrane-associated proton pump . This activity would inhibit membrane transport of nutrients, leading to starvation and eventual death of the target organisms .

Biochemical Pathways

It is known that the compound disrupts ion gradients across cell membranes, which are crucial for various cellular functions . This disruption can lead to a collapse of H+ gradients, K+ gradients, and other cell ion gradients important to cell function .

Pharmacokinetics

CuPT has extremely low aqueous solubility, which limits its applicability . Researchers have developed a series of peg-substituted pyrithione copper (ii) complexes with significantly increased aqueous solubility . These complexes retain the biological activity of CuPT while improving its solubility, thereby potentially enhancing its bioavailability .

Result of Action

The action of CuPT results in a variety of molecular and cellular effects. For instance, it has been found to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . In zebrafish embryos, exposure to CuPT resulted in morphological abnormalities in notochord and muscle architecture . At the molecular level, CuPT exposure led to a significant decrease in the expression of genes involved in antioxidant response, detoxification, Cu transport, energy metabolism, and cell cycle regulation .

Safety and Hazards

Copper Pyrithione is harmful if swallowed and fatal if inhaled . It may cause skin irritation and serious eye damage . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood . In case of contact with skin or eyes, immediate medical attention is required .

Direcciones Futuras

The global Copper Pyrithione market size was estimated at USD 418.57 million in 2021, USD 452.94 million in 2022, and is projected to grow at a Compound Annual Growth Rate (CAGR) of 8.38% to reach USD 678.64 million by 2027 . This suggests a promising future for Copper Pyrithione in various industries.

Propiedades

IUPAC Name |

copper;1-hydroxypyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNCWVQDOPICKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CuN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154592-20-8 | |

| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.